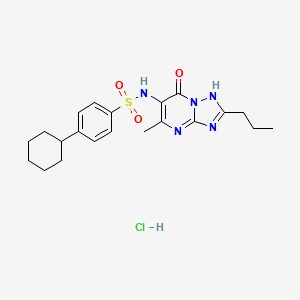
HDAC8-IN-8b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HDAC8-IN-8b is a selective histone deacetylase 8 (HDAC8) inhibitor with anti-neuroblastoma activity.
Applications De Recherche Scientifique
Enzymatic Activity of HDAC8
HDAC8, a key hydrolase in gene regulation, plays a significant role in various cancers. Its activity is influenced by the dynamics of its substrate entrance surface. Molecular dynamics simulations have shown how loop interactions can affect the enzyme's configuration and activity, which has implications for drug targeting (Kunze et al., 2013).
HDAC8 as a Therapeutic Target
HDAC8 is implicated in diseases like cancer, X-linked intellectual disability, and parasitic infections. Its role in cancer as an 'epigenetic player' and its involvement in viral infections make it a vital drug target. The challenge lies in developing potent, selective inhibitors for HDAC8 to minimize adverse effects compared to pan-HDAC inhibitors (Chakrabarti et al., 2015).
Identification of Non-Histone Nuclear Substrates
An unbiased approach using chemical tools and proteomics methods has revealed novel non-histone nuclear substrates of HDAC8, like the tumor suppressor ARID1A. These substrates are involved in mitosis, transcription, chromatin remodeling, and RNA splicing, offering new therapeutic strategies targeting HDAC8's function (Olson et al., 2014).
Structural Insights and Inhibitor Development
The crystal structure of human HDAC8 complexed with a hydroxamic acid inhibitor provides insights into its active site and the role of potassium in its activity. This structural knowledge aids in designing selective inhibitors for therapeutic interventions, especially in cancer treatment (Vannini et al., 2004).
Selective Inhibition Strategies
Research on HDAC8 inhibitors focuses on creating selective and potent compounds, which is crucial for therapeutic applications in conditions like T-cell lymphoma and childhood neuroblastoma. Understanding the binding mechanisms of these inhibitors aids in developing more effective treatments (Schweipert et al., 2018).
Pharmacophore Model Development
Dynamic pharmacophore models, based on molecular dynamic simulations, have been developed for HDAC8 inhibitors. These models aid in virtual screening and drug discovery, highlighting important structural features for effective inhibition (Thangapandian et al., 2011).
Propriétés
Nom du produit |
HDAC8-IN-8b |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.3 |
Nom IUPAC |
3-(Benzylamino)-N-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H16N2O3/c1-20-14-8-7-12(15(18)17-19)9-13(14)16-10-11-5-3-2-4-6-11/h2-9,16,19H,10H2,1H3,(H,17,18) |
Clé InChI |
KYLQWMWQFORRJD-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(OC)C(NCC2=CC=CC=C2)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
HDAC8IN-8b; HDAC8-IN8b; HDAC8 IN-8b; HDAC8-IN 8b; HDAC8-IN-8b |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide](/img/structure/B1192784.png)